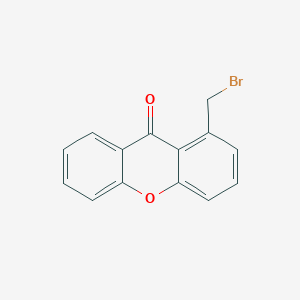
1-(Bromomethyl)-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-9H-xanthen-9-one is an organic compound that belongs to the xanthene family It is characterized by a bromomethyl group attached to the xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the bromination of 9H-xanthen-9-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-9H-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted xanthene derivatives.
Oxidation Reactions: Xanthone derivatives.
Reduction Reactions: Methyl-substituted xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties, such as dyes and pigments
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-9H-xanthen-9-one primarily involves its reactivity due to the presence of the bromomethyl group. This group can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The xanthene core can also interact with biological molecules, potentially affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-xanthen-9-one: The parent compound without the bromomethyl group.
1-(Chloromethyl)-9H-xanthen-9-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-9H-xanthen-9-one: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-9H-xanthen-9-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
53424-10-5 |
|---|---|
Molekularformel |
C14H9BrO2 |
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
1-(bromomethyl)xanthen-9-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-9-4-3-7-12-13(9)14(16)10-5-1-2-6-11(10)17-12/h1-7H,8H2 |
InChI-Schlüssel |
BJOAZJXOBLJOBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
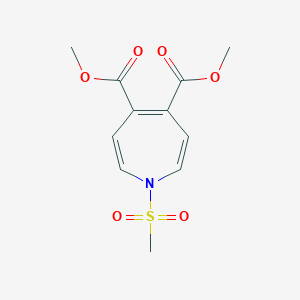
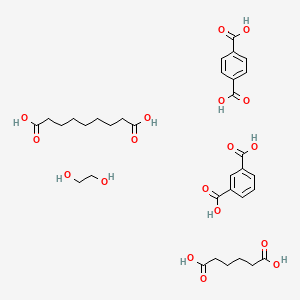

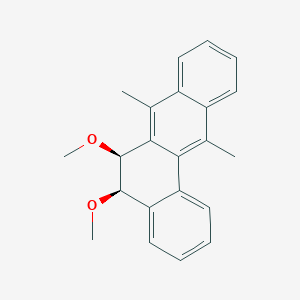
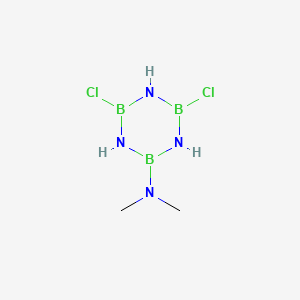
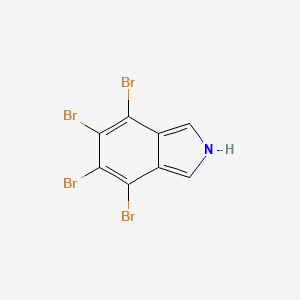
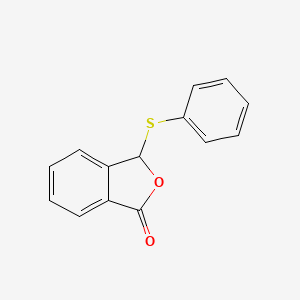
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)




![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
